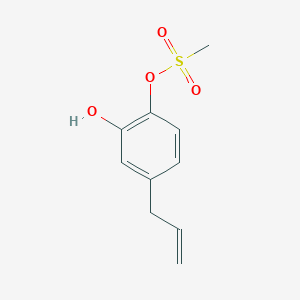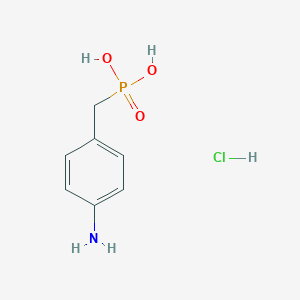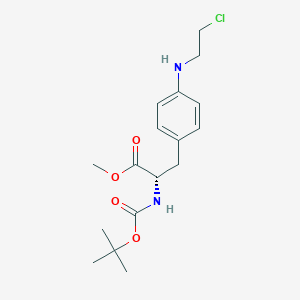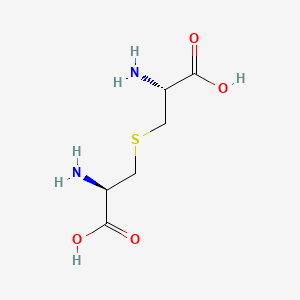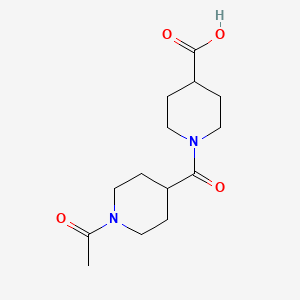
Candesartan Acyl-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Candesartan Acyl-Glucuronide is a metabolite of Candesartan . Candesartan is used alone or together with other medicines to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis
The molecular formula of Candesartan Acyl-Glucuronide is C30H28N6O9, and its molecular weight is 616.58 . The structure of acyl glucuronides and their reactivity have been studied extensively .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Differences in reactivity were observed for the individual transacylation steps between the compound series .Wissenschaftliche Forschungsanwendungen
Mediator of Drug-Induced Toxicities
Scientific Field
This application falls under the field of Medicinal Chemistry Research .
Summary of the Application
The role of acyl glucuronide (AG) metabolites, such as Candesartan Acyl-Glucuronide, as mediators of drug-induced toxicities is a topic of ongoing research . These metabolites are known to be reactive and can interact with several biological systems .
Methods of Application
The study of these metabolites involves the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and interactions with biological systems . The inherent instability of AGs under physiological conditions presents significant challenges in assessing their safety .
Results or Outcomes
Despite advances in analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .
Interactions with CYP2C8
Scientific Field
This application is related to the field of Drug Metabolism and Disposition .
Summary of the Application
Candesartan Acyl-Glucuronide has been studied for its potential interactions with CYP2C8, a key enzyme involved in drug metabolism .
Methods of Application
The study involved evaluating the effects of Candesartan Acyl-Glucuronide on pathways associated with the elimination of paclitaxel, including those involving organic anion–transporting polypeptide (OATP) 1B1, OATP1B3, CYP2C8, and CYP3A4 .
Results or Outcomes
The study found that Candesartan Acyl-Glucuronide inhibits the CYP2C8-mediated metabolism of paclitaxel, suggesting that it could mediate drug-drug interactions between candesartan and CYP2C8 substrates, such as paclitaxel .
Zukünftige Richtungen
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .
Eigenschaften
CAS-Nummer |
180603-77-4 |
|---|---|
Produktname |
Candesartan Acyl-Glucuronide |
Molekularformel |
C₃₀H₂₈N₆O₉ |
Molekulargewicht |
616.58 |
Synonyme |
1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



